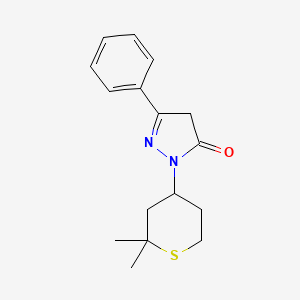

2,4-Dihydro-5-phenyl-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-3H-pyrazol-3-one

Description

This compound belongs to the pyrazolone family, characterized by a five-membered lactam ring (pyrazol-3-one) with a phenyl group at position 5 and a tetrahydro-2,2-dimethyl-2H-thiopyran substituent at position 2. The thiopyran moiety introduces steric bulk and sulfur-based electronic effects, which influence solubility, stability, and reactivity . The unique substitution pattern in this compound distinguishes it from simpler pyrazolone derivatives, making it a candidate for structure-activity relationship (SAR) studies.

Properties

CAS No. |

102689-17-8 |

|---|---|

Molecular Formula |

C16H20N2OS |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

2-(2,2-dimethylthian-4-yl)-5-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C16H20N2OS/c1-16(2)11-13(8-9-20-16)18-15(19)10-14(17-18)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |

InChI Key |

MDLUGGRYNYVUJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCS1)N2C(=O)CC(=N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one typically involves multiple steps:

Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrazolone Moiety: The pyrazolone ring is often introduced via a condensation reaction between a hydrazine derivative and a β-diketone.

Coupling of the Two Rings: The final step involves coupling the thiopyran and pyrazolone rings through a series of reactions, which may include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

Binding to Active Sites: It may bind to the active sites of enzymes, inhibiting or modulating their activity.

Interaction with Receptors: The compound may interact with specific receptors, triggering a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Substituent Effects on Physicochemical Properties

The thiopyran group in the target compound contrasts with other cyclic substituents in analogs:

- 5-Methyl-2-phenyl-4-(3-trifluoromethyl-phenylazo)-2,4-dihydro-pyrazol-3-one (): The azo group (-N=N-) at position 4 enhances conjugation, increasing λmax in UV-Vis spectra compared to the non-azo target compound. The trifluoromethyl group improves lipophilicity (logP ≈ 3.2) but reduces solubility in polar solvents .

- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (): The benzothiazole substituent introduces π-π stacking capabilities, improving crystallinity (melting point = 245–247°C) relative to the target compound’s thiopyran group, which may lower melting points due to conformational flexibility .

Data Tables

Table 2: Crystallographic and Solubility Data

Key Research Findings

Synthetic Challenges : Thiopyran-containing pyrazolones require inert atmospheres during synthesis to prevent sulfur oxidation, unlike azo or benzothiazole derivatives .

Biological Potential: While direct data on the target compound’s bioactivity is lacking, structurally related pyrazolones demonstrate that electron-withdrawing groups (e.g., trifluoromethyl, azo) enhance antimicrobial and antitumor efficacy .

Biological Activity

2,4-Dihydro-5-phenyl-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-3H-pyrazol-3-one is a complex organic compound notable for its unique structural features, including a pyrazolone moiety and a tetrahydrothiopyran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory or analgesic agent.

The molecular formula of this compound is , with a molecular weight of approximately 335.48 g/mol. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| CAS Number | 102689-17-8 |

| Molecular Formula | C16H20N2OS |

| Molecular Weight | 335.48 g/mol |

Synthesis

The synthesis of this compound involves multiple steps:

- Formation of the Thiopyran Ring : Synthesized through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Pyrazolone Moiety : Typically achieved via a condensation reaction between a hydrazine derivative and a β-diketone.

- Coupling of the Two Rings : Involves nucleophilic substitution and cyclization reactions to form the final compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. These studies demonstrated notable inhibition zones and low minimum inhibitory concentrations (MIC), suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The compound has shown promising antioxidant activities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases .

Anti-inflammatory and Analgesic Effects

While comprehensive evaluations are still necessary, initial findings suggest that this compound may possess anti-inflammatory and analgesic properties. This is hypothesized based on its structural features that allow interaction with inflammatory pathways .

Case Studies

Several studies have explored the biological activities of similar pyrazolones and their derivatives, providing context for the potential applications of this compound:

- Study on Pyrazolyl-Thiazole Derivatives : A series of derivatives exhibited significant antimicrobial and antioxidant activities, highlighting the therapeutic potential of compounds with similar structural frameworks .

- Cytotoxic Activity : Research on thieno[2,3-d]pyrimidine derivatives revealed cytotoxic effects against various cancer cell lines. This suggests that compounds with similar functionalities could also exhibit anticancer properties .

The mechanism by which 2,4-Dihydro-5-phenyl-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-y)-3H-pyrazol-3-one exerts its biological effects likely involves:

- Binding to Enzymes : The compound may inhibit or modulate enzyme activity by binding to active sites.

- Interaction with Receptors : Potential interactions with specific receptors could trigger biochemical cascades leading to therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.